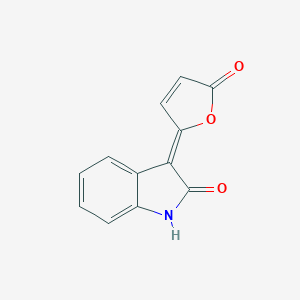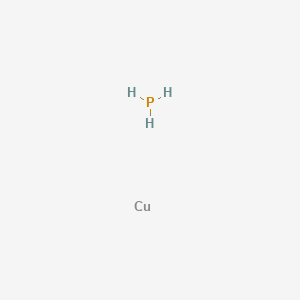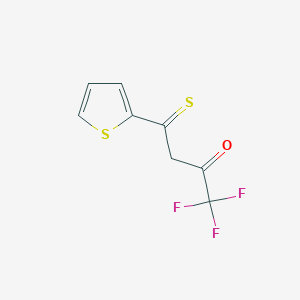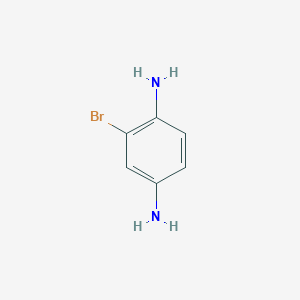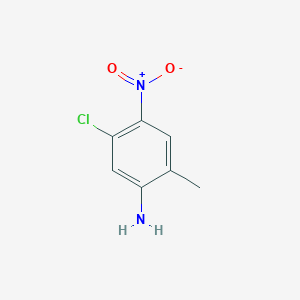
5-氯-2-甲基-4-硝基苯胺
描述
5-Chloro-2-methyl-4-nitroaniline is an organic compound with the molecular formula C7H7ClN2O2 and a molecular weight of 186.6 g/mol . It is characterized by its light yellow to yellow crystalline appearance and is primarily used as an intermediate in the synthesis of various chemicals, including dyes, pharmaceuticals, and agrochemicals .
科学研究应用
5-Chloro-2-methyl-4-nitroaniline has several applications in scientific research:
作用机制
Target of Action
The primary target of 5-Chloro-2-methyl-4-nitroaniline is microbial isolates found in aircraft fuel systems . The compound acts as a biocide, effectively inhibiting the growth and proliferation of these microorganisms .
Mode of Action
5-Chloro-2-methyl-4-nitroaniline interacts with its microbial targets by disrupting their metabolic processes. It acts as a cathodic inhibitor, preventing the normal functioning of microbial cells . This results in the inhibition of microbial growth and survival .
Biochemical Pathways
It is known that the compound interferes with the metabolic processes of microbial cells, leading to their inhibition
Pharmacokinetics
It is known that the compound exhibits high gastrointestinal absorption and is bbb permeant . Its lipophilicity is moderate, with a consensus Log Po/w of 1.36 . These properties suggest that the compound has good bioavailability.
Result of Action
The action of 5-Chloro-2-methyl-4-nitroaniline results in the inhibition of microbial growth in aircraft fuel systems . This helps to prevent microbiological influenced corrosion (MIC), which can lead to significant damage and degradation of these systems .
Action Environment
The efficacy and stability of 5-Chloro-2-methyl-4-nitroaniline can be influenced by various environmental factors. For instance, the presence of water, temperature, pH, and organic matter in the fuel system can affect the compound’s action
生化分析
Biochemical Properties
They can act as substrates for nitroreductase enzymes, which convert nitro groups to amino groups
Cellular Effects
Nitroanilines can potentially cause oxidative stress in cells, leading to changes in cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Nitroanilines can undergo a series of reactions involving the nitro group, including reduction to an amino group, which can affect their interactions with biomolecules
Temporal Effects in Laboratory Settings
It is known that nitroanilines can be stable under certain conditions, but they can also undergo various chemical reactions, potentially leading to degradation
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-methyl-4-nitroaniline typically involves the nitration of 2-chloro-4-methylaniline. This process can be carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group into the aromatic ring . Another method involves the nitration of 2-chloro-4-methylaniline using nitrogen dioxide as the nitrating agent, which is more environmentally friendly as it avoids the generation of spent acid .
Industrial Production Methods
Industrial production of 5-Chloro-2-methyl-4-nitroaniline often employs high-pressure amination of 2,4-dichloronitrobenzene in the presence of a solvent. The reaction is carried out in an autoclave at elevated temperatures and pressures, followed by cooling, filtration, and purification steps to obtain the final product .
化学反应分析
Types of Reactions
5-Chloro-2-methyl-4-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reagents include iron powder and hydrochloric acid, or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium methoxide or potassium thiolate can be used for nucleophilic substitution reactions.
Major Products
Reduction: The major product is 5-chloro-2-methyl-4-phenylenediamine.
Substitution: Depending on the nucleophile, products such as 5-chloro-2-methyl-4-aminophenol or 5-chloro-2-methyl-4-thioaniline can be formed.
相似化合物的比较
Similar Compounds
2-Chloro-5-nitroaniline: Similar in structure but with the chloro and nitro groups in different positions.
4-Nitro-o-toluidine: Similar in having a nitro group and a methyl group on the aromatic ring.
5-Chloro-2-nitroaniline: Similar but lacks the methyl group.
Uniqueness
5-Chloro-2-methyl-4-nitroaniline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of both chloro and nitro groups in specific positions allows for targeted chemical modifications and applications in various fields .
属性
IUPAC Name |
5-chloro-2-methyl-4-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-4-2-7(10(11)12)5(8)3-6(4)9/h2-3H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKOSGBYZOWWAPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30160702 | |
| Record name | 6-Chloro-4-nitro-o-toluidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30160702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13852-51-2 | |
| Record name | 5-Chloro-2-methyl-4-nitrobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13852-51-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-4-nitro-o-toluidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013852512 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13852-51-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60116 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Chloro-4-nitro-o-toluidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30160702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-4-nitro-o-toluidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.158 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-Chloro-2-methyl-4-nitrobenzenamine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H7P27SAY3P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


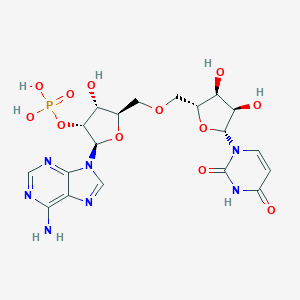
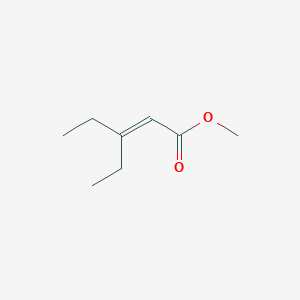
![Bis[P-(dimethylamino)phenyl][P-(dimethylammonio)phenyl]methylium](/img/structure/B81881.png)
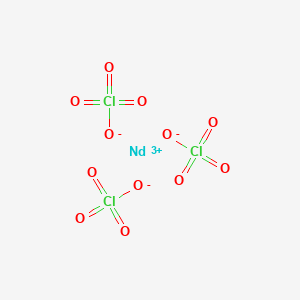


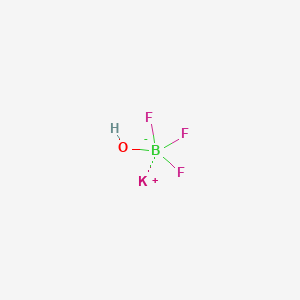
![trisodium 2-chloro-5-[[4,5-dihydro-3-methyl-5-oxo-1-[4-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]-1H-pyrazol-4-yl]azo]-4-sulphonatobenzoate](/img/structure/B81890.png)
![Thiazolo[5,4-d]pyrimidine, 2-methyl-](/img/structure/B81891.png)

